molecular formula C20H24N2O2S B2438305 N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1796961-73-3

N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide

Cat. No.: B2438305
CAS No.: 1796961-73-3
M. Wt: 356.48
InChI Key: YWLRLNVCARRECZ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane and a thiourea derivative. The reaction is typically carried out under basic conditions, using a strong base like sodium hydroxide.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazepane intermediate with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF), and dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide has shown potential in various scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-1-(4-methoxyphenyl)methanimine
  • N-(4-methoxybenzyl) thiosemicarbazone derivatives
  • Phenylboronic esters

Uniqueness

N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-24-18-9-7-16(8-10-18)15-21-20(23)22-12-11-19(25-14-13-22)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLRLNVCARRECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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